1,1-Dibromo-2-chloropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2-chloropropane is an organic compound with the molecular formula C3H5Br2Cl. It is a dense, colorless liquid that is not found naturally in the environment but is synthesized for various industrial and research purposes. This compound is known for its applications in organic synthesis and as an intermediate in the production of other chemicals.
Vorbereitungsmethoden
1,1-Dibromo-2-chloropropane can be synthesized through several methods. One common synthetic route involves the bromination of 2-chloropropane. The reaction typically requires the presence of a catalyst such as iron powder and is carried out at elevated temperatures. The process involves the addition of bromine to 2-chloropropane, resulting in the formation of this compound .
Industrial production methods often involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1,1-Dibromo-2-chloropropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-chloropropanol.
Reduction: Reduction reactions can convert this compound to 2-chloropropane by removing the bromine atoms.
Oxidation: Oxidation reactions can lead to the formation of more oxidized products, although specific conditions and reagents are required for such transformations.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2-chloropropane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-2-chloropropane involves its interaction with biological molecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to mutations and other cellular effects. The compound’s reactivity is primarily due to the presence of the bromine and chlorine atoms, which can undergo nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
1,1-Dibromo-2-chloropropane can be compared with other halogenated propanes, such as:
1,2-Dibromo-3-chloropropane: This compound is also a halogenated propane but differs in the position of the halogen atoms.
1,2-Dibromoethane: Another related compound, used historically as an anti-knock agent in leaded fuels.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
55162-35-1 |
---|---|
Molekularformel |
C3H5Br2Cl |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
1,1-dibromo-2-chloropropane |
InChI |
InChI=1S/C3H5Br2Cl/c1-2(6)3(4)5/h2-3H,1H3 |
InChI-Schlüssel |
SDNGBLYQMOYWPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.